molecular formula C16H18S2 B14507438 Benzene, 1,1'-[butylidenebis(thio)]bis- CAS No. 64269-39-2

Benzene, 1,1'-[butylidenebis(thio)]bis-

Cat. No.: B14507438
CAS No.: 64269-39-2
M. Wt: 274.4 g/mol
InChI Key: NATXDJXEIIDDHS-UHFFFAOYSA-N
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Description

Benzene, 1,1’-[butylidenebis(thio)]bis-: is an organic compound with the molecular formula C16H18S2 It is a derivative of benzene, where two benzene rings are connected by a butylidene bridge with sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[butylidenebis(thio)]bis- typically involves the reaction of benzene derivatives with butylidene and sulfur-containing reagents. One common method is the ortho-lithiation of benzenethiol using butyl lithium (BuLi), followed by sulfidation . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production methods for Benzene, 1,1’-[butylidenebis(thio)]bis- are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and safety.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,1’-[butylidenebis(thio)]bis- can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Benzene, 1,1’-[butylidenebis(thio)]bis- has several applications in scientific research, including:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-[butylidenebis(thio)]bis- involves its interaction with molecular targets through its sulfur atoms and aromatic rings. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s ability to undergo oxidation and reduction reactions makes it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    Benzene, 1,1’-butylidenebis-: (C16H18)

    Benzene, 1,1’-(1-butenylidene)bis-: (C16H16)

Comparison:

Properties

CAS No.

64269-39-2

Molecular Formula

C16H18S2

Molecular Weight

274.4 g/mol

IUPAC Name

1-phenylsulfanylbutylsulfanylbenzene

InChI

InChI=1S/C16H18S2/c1-2-9-16(17-14-10-5-3-6-11-14)18-15-12-7-4-8-13-15/h3-8,10-13,16H,2,9H2,1H3

InChI Key

NATXDJXEIIDDHS-UHFFFAOYSA-N

Canonical SMILES

CCCC(SC1=CC=CC=C1)SC2=CC=CC=C2

Origin of Product

United States

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